molecular formula C21H19ClFN5O3 B10990142 N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10990142
M. Wt: 443.9 g/mol
InChI Key: APKJDLLKWBMIKE-UHFFFAOYSA-N
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Description

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, an indole moiety, and a substituted phenyl group, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the indole moiety. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step typically involves coupling the triazole and indole intermediates through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is unique due to its combination of a triazole ring, an indole moiety, and a substituted phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClFN5O3

Molecular Weight

443.9 g/mol

IUPAC Name

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C21H19ClFN5O3/c1-30-10-9-28-8-7-14-17(28)3-2-4-18(14)31-12-19(29)24-21-25-20(26-27-21)13-5-6-16(23)15(22)11-13/h2-8,11H,9-10,12H2,1H3,(H2,24,25,26,27,29)

InChI Key

APKJDLLKWBMIKE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NNC(=N3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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